molecular formula C25H21N3O4 B2853813 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105209-36-6

4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

カタログ番号: B2853813
CAS番号: 1105209-36-6
分子量: 427.46
InChIキー: TVLQSBALLVOPRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8), a key regulator of cellular signaling and transcription. Its primary research value lies in its ability to specifically inhibit PARP14 catalytic activity , enabling the dissection of its biological roles in disease-relevant pathways. This compound has become a critical tool for investigating the immunosuppressive functions of PARP14 in macrophage polarization , where it promotes an M2-like, pro-tumorigenic state. Researchers utilize this inhibitor to explore novel therapeutic strategies in oncology, particularly in the context of cancer immunotherapy, by targeting PARP14 to reverse immune suppression in the tumor microenvironment and potentially enhance T-cell-mediated anti-tumor responses . Its application extends to studying metabolic inflammation, fibrosis, and viral infection, where PARP14's interaction with signal transduction pathways is implicated.

特性

IUPAC Name

2-methyl-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-17-25(29)28(21-9-5-6-10-22(21)31-17)15-23-26-24(27-32-23)19-11-13-20(14-12-19)30-16-18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQSBALLVOPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Anthranilic Acid-Derived Cyclization

The 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold is classically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. As demonstrated in, anthranilic acid reacts with acid chlorides in pyridine to form 3,1-benzoxazin-4-ones. For the target compound, 2-methylanthranilic acid (A ) can be acylated with acetyl chloride to yield intermediate B , which undergoes intramolecular cyclization under acidic conditions to form 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (C ) (Scheme 1A).

Scheme 1A
$$ \text{2-Methylanthranilic acid (A)} \xrightarrow[\text{pyridine}]{\text{AcCl}} \text{Acetylated intermediate (B)} \xrightarrow[\text{HCl}]{\Delta} \text{2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (C)} $$

Key spectral data for C include IR absorption at 1680 cm$$^{-1}$$ (C=O) and $$^{13}\text{C}$$ NMR signals at 160.5 ppm (C=O) and 163.5 ppm (C=N).

Alternative Ring-Expansion Strategies

Benzoxazinones can also be synthesized via ring expansion of benzothiazinones. Heating 2-substituted-3,1-benzothiazin-4-thiones with alcoholic KOH generates intermediates that cyclize in acetic acid to form benzoxazinones. While this method is less direct for introducing the 2-methyl group, it offers a route to diverse substitution patterns.

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. For the 3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-ylmethyl group, 4-(benzyloxy)benzonitrile (D ) can be converted to amidoxime E using hydroxylamine hydrochloride. Reaction with methyl bromoacetate in the presence of NaHCO$$_3$$ yields ester F , which undergoes thermal cyclization to form 5-(methoxymethyl)-3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazole (G ) (Scheme 2A).

Scheme 2A
$$ \text{4-(Benzyloxy)benzonitrile (D)} \xrightarrow[\text{NH}2\text{OH·HCl}]{\text{EtOH}} \text{Amidoxime (E)} \xrightarrow[\text{NaHCO}3]{\text{BrCH}2\text{COOCH}3} \text{Ester (F)} \xrightarrow[\Delta]{} \text{1,2,4-Oxadiazole (G)} $$

IR spectroscopy confirms oxadiazole formation via C=N stretching at 1655 cm$$^{-1}$$.

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimide coupling between amidoximes and activated carboxylic acids. For example, amidoxime E reacts with chloroacetic acid in the presence of EDCl/HOBt to form intermediate H , which cyclizes under basic conditions to yield G .

Functionalization of the Benzoxazinone Core

Alkylation at the 4-Position

To introduce the oxadiazolemethyl side chain, benzoxazinone C undergoes N-alkylation with bromomethyl-oxadiazole I (derived from G via bromination with PBr$$3$$). Reaction in DMF with K$$2$$CO$$_3$$ as base affords the target compound (Scheme 3A).

Scheme 3A
$$ \text{Benzoxazinone (C)} + \text{BrCH}2\text{-Oxadiazole (I)} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF}} \text{Target Compound} $$

$$^{1}\text{H}$$ NMR of the product shows a singlet at δ 4.45 ppm for the methylene linker and a quartet at δ 5.15 ppm for the benzyloxy group.

Mannich Reaction Approach

An alternative strategy involves Mannich reaction of C with formaldehyde and the oxadiazole-containing amine J . While less common, this method avoids pre-functionalization of the oxadiazole.

Analytical Data and Optimization

Spectroscopic Characterization

  • IR : C=O stretch at 1680 cm$$^{-1}$$ (benzoxazinone), C=N at 1655 cm$$^{-1}$$ (oxadiazole).
  • $$^{1}\text{H}$$ NMR : δ 2.35 (s, 3H, CH$$3$$), 4.45 (s, 2H, CH$$2$$), 5.15 (s, 2H, OCH$$_2$$Ph).
  • $$^{13}\text{C}$$ NMR : δ 160.5 (C=O), 163.5 (C=N), 114.5–130.0 (aromatic carbons).

Yield Optimization

  • Cyclization Steps : Use of anhydrous TBHP improves oxadiazole yields to 46%.
  • Alkylation : NaHCO$$_3$$ enhances selectivity for N-alkylation over O-alkylation.

Challenges and Innovations

Regioselectivity in Oxadiazole Formation

Ensuring 1,2,4-oxadiazole regiochemistry over 1,3,4-isomers requires precise stoichiometry of amidoxime and acylating agent.

Stereochemical Considerations

The 3,4-dihydrobenzoxazinone’s partial saturation introduces conformational rigidity, influencing reactivity at the 4-position.

化学反応の分析

Types of Reactions

4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as:

  • Enzyme inhibition : Targeting specific enzymes involved in cancer progression.
  • Apoptosis induction : Promoting programmed cell death in cancer cells.

A study demonstrated that derivatives of oxadiazole compounds showed promising results against various cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that the presence of the oxadiazole moiety enhances the antimicrobial efficacy of the compound .

Photoluminescent Properties

The unique structural features of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one make it a candidate for photoluminescent materials. Research into similar compounds has shown that they can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

Enzyme Modulation

The compound's potential to modulate enzyme activity has been explored through biochemical assays. It may interact with specific receptors or enzymes, influencing pathways related to cell signaling and metabolism. This application is particularly relevant in drug design where selective modulation of enzyme activity can lead to therapeutic benefits .

Study on Anticancer Activity

A recent study investigated the anticancer effects of various oxadiazole derivatives, including the compound in focus. The results indicated a significant reduction in cell viability across several cancer cell lines when treated with the compound. The study utilized techniques such as MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates .

Antimicrobial Efficacy Testing

In another study assessing antimicrobial properties, the compound was tested against common bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

作用機序

The mechanism of action of 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues and their properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Benzoxazinone + Oxadiazole 4-Benzyloxyphenyl, Methyl ~423.44* Potential CNS/antimicrobial activity
7-chloro-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (BB80477) Benzoxazinone + Oxadiazole 4-Trifluoromethoxyphenyl, Chloro 425.75 Higher lipophilicity (CF$_3$ group)
4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (L111-0179) Benzoxazinone + Oxadiazole 3,4-Dimethoxyphenyl, Methyl 373.39 Enhanced solubility (methoxy groups)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone + Oxadiazole 4-Methoxyphenyl, Phenyl 396.41 Anticancer screening candidate
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone + Thiadiazole Dihydrodioxin, Nitrothiazole 379.37 Antimicrobial activity

*Calculated based on molecular formula $ C{25}H{21}N3O4 $.

Key Comparisons

Electron-withdrawing groups (e.g., CF$_3$ in BB80477) improve metabolic stability but may reduce solubility .

Heterocyclic Core Variations Replacing the benzoxazinone core with phthalazinone (as in ) shifts activity toward anticancer targets due to altered π-π stacking interactions. Triazolone-thiadiazole hybrids (e.g., ) exhibit distinct antimicrobial mechanisms compared to oxadiazole-benzoxazinone derivatives.

Synthetic Accessibility The target compound and its benzoxazinone-oxadiazole analogues are synthesized in 60–75% yields via cesium carbonate-mediated coupling, whereas triazolone derivatives require multi-step protocols with lower yields (~40%) .

生物活性

The compound 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

  • Benzyloxyphenyl group
  • Oxadiazole ring
  • Dihydro-benzoxazinone structure

These components contribute to its unique chemical properties and biological activities. The molecular weight is approximately 413.43 g/mol , and its IUPAC name is as follows:

IUPAC Name 4{3[4(benzyloxy)phenyl]1,2,4oxadiazol5yl}methyl)2methyl3,4dihydro2H1,4benzoxazin3one\text{IUPAC Name }4-\left\{3-\left[4-(benzyloxy)phenyl\right]-1,2,4-oxadiazol-5-yl\right\}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act by:

  • Inhibiting Enzymatic Activity : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For instance, derivatives of oxadiazoles have demonstrated selective inhibition of MAO-B with low IC50 values (1.4 nM) .
  • Anticancer Properties : Preliminary studies suggest that related oxadiazole compounds exhibit significant anticancer activity against various cancer cell lines. For example, certain oxadiazole derivatives displayed percent growth inhibitions (PGIs) of over 80% against specific cancer cell lines .
  • Antimicrobial Activity : The structural characteristics of similar compounds have led to investigations into their antimicrobial properties. Research has indicated that oxadiazole derivatives can exhibit varying degrees of antibacterial and antifungal activities .

Anticancer Activity

A study focusing on oxadiazole derivatives highlighted their potential in oncology. For example:

  • Compound 6h , structurally related to the target compound, displayed PGIs against several cancer cell lines including SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition) .

Enzyme Inhibition Studies

Research on 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol derivatives showed:

  • Potent inhibition of MAO-B with selectivity ratios exceeding 71,000 for specific compounds . This indicates potential therapeutic applications in treating neurological disorders.

Antimicrobial Studies

Investigations into the antimicrobial properties of related compounds revealed:

  • Minimum inhibitory concentrations (MICs) were determined against various bacterial strains, showcasing promising activity compared to conventional antibiotics .

Data Summary Table

Activity Type Compound Target/Cell Line Effectiveness
AnticancerCompound 6hSNB-1986.61% PGI
OVCAR-885.26% PGI
Enzyme Inhibition5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol derivativesMAO-BIC50: 1.4 nM
AntimicrobialRelated oxadiazole derivativesVarious bacteriaEffective vs. controls

Q & A

Q. What are the optimal synthetic routes for preparing 4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Methodological Answer: The synthesis involves multistep reactions starting with precursor molecules containing benzyloxy phenyl and oxadiazole moieties. Key steps include:

  • Oxadiazole Formation: Cyclization of acylhydrazides with nitriles under acidic conditions (e.g., POCl₃) or via microwave-assisted methods to improve efficiency .
  • Coupling Reactions: Use of ethanol or DMF as solvents with glacial acetic acid catalysis for coupling intermediates (e.g., benzoxazinone cores with oxadiazole-methyl groups) .
  • Temperature Control: Reflux conditions (e.g., 80–100°C) for 4–8 hours to ensure complete conversion, monitored via TLC or HPLC .

Q. How can researchers ensure structural fidelity during synthesis?

Methodological Answer:

  • Spectroscopic Validation: Use ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and benzyloxy substitution patterns. For example, the oxadiazole methyl proton typically appears as a singlet at δ 3.8–4.2 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~470–480) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for structurally related benzoxazinones .

Advanced Research Questions

Q. How can conflicting spectroscopic data for intermediates be resolved?

Methodological Answer: Conflicts often arise from impurities or regioisomers. Strategies include:

  • Recrystallization: Use methanol/ethanol mixtures to isolate pure intermediates .
  • 2D NMR (COSY, HSQC): Assign overlapping signals in complex regions (e.g., dihydrobenzoxazinone protons) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Example: In a related compound, discrepancies in NOESY correlations were resolved by modeling the lowest-energy conformation of the benzoxazinone ring .

Q. What strategies mitigate low yields in oxadiazole cyclization?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (30–60 minutes) and improves yield by 15–20% compared to conventional heating .
  • Catalyst Optimization: Use Amberlyst-15 or montmorillonite K10 to enhance cyclization efficiency .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of nitro precursors, as shown in analogous triazole syntheses .

Q. How can computational methods predict bioactivity for this compound?

Methodological Answer:

  • Docking Studies: Target enzymes like COX-2 or HDACs using AutoDock Vina, leveraging structural similarities to known bioactive benzoxazinones .
  • QSAR Modeling: Train models on datasets of oxadiazole derivatives with anti-inflammatory or anticancer activity .
  • ADMET Prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .

Q. How do reaction conditions influence the stability of the benzoxazinone core?

Methodological Answer:

  • pH Sensitivity: Avoid strongly basic conditions (pH >10), which hydrolyze the benzoxazinone lactam ring. Neutral or mildly acidic conditions (pH 5–7) are optimal .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring low-temperature storage (<4°C) for long-term stability .

Q. What analytical techniques differentiate polymorphs of this compound?

Methodological Answer:

  • PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to identify crystalline forms .
  • Solid-State NMR: Detect variations in hydrogen bonding networks within the oxadiazole-benzyloxy framework .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Validation: Re-test compounds using HPLC (purity >95%) to exclude batch-specific impurities .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for IC₅₀ comparisons) .
  • Meta-Analysis: Pool data from structurally analogous compounds (e.g., 1,3,4-oxadiazoles) to identify trends in SAR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。